1-Benzyl-3-(2-ethoxy-1,1,1,3,3,3-hexafluoropropan-2-yl)urea
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Overview
Description
1-Benzyl-3-(2-ethoxy-1,1,1,3,3,3-hexafluoropropan-2-yl)urea is a synthetic organic compound known for its unique chemical structure and properties It features a benzyl group attached to a urea moiety, which is further substituted with an ethoxy group and a hexafluoropropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(2-ethoxy-1,1,1,3,3,3-hexafluoropropan-2-yl)urea typically involves the reaction of benzyl isocyanate with 2-ethoxy-1,1,1,3,3,3-hexafluoropropan-2-amine under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Purification steps like recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(2-ethoxy-1,1,1,3,3,3-hexafluoropropan-2-yl)urea can undergo various chemical reactions, including:
Substitution Reactions: The benzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The urea moiety can be hydrolyzed to form corresponding amines and carbon dioxide.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of oxidized urea derivatives.
Reduction: Formation of reduced amine derivatives.
Hydrolysis: Formation of amines and carbon dioxide.
Scientific Research Applications
1-Benzyl-3-(2-ethoxy-1,1,1,3,3,3-hexafluoropropan-2-yl)urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(2-ethoxy-1,1,1,3,3,3-hexafluoropropan-2-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-Benzyl-3-(2-methoxy-1,1,1,3,3,3-hexafluoropropan-2-yl)urea
- 1-Benzyl-3-(2-ethoxy-1,1,1,3,3,3-hexafluoropropan-2-yl)thiourea
- 1-Benzyl-3-(2-ethoxy-1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate
Uniqueness: 1-Benzyl-3-(2-ethoxy-1,1,1,3,3,3-hexafluoropropan-2-yl)urea is unique due to the presence of both the ethoxy and hexafluoropropan-2-yl groups, which impart distinct chemical and physical properties
Properties
Molecular Formula |
C13H14F6N2O2 |
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Molecular Weight |
344.25 g/mol |
IUPAC Name |
1-benzyl-3-(2-ethoxy-1,1,1,3,3,3-hexafluoropropan-2-yl)urea |
InChI |
InChI=1S/C13H14F6N2O2/c1-2-23-11(12(14,15)16,13(17,18)19)21-10(22)20-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,20,21,22) |
InChI Key |
OODQWOUEWMQINT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(F)(F)F)(C(F)(F)F)NC(=O)NCC1=CC=CC=C1 |
Origin of Product |
United States |
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